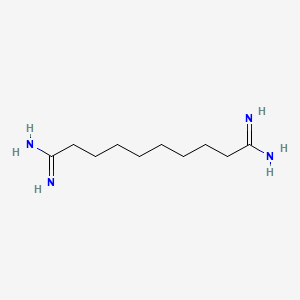
1,8-Diamidinooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a diamine, meaning it contains two amine groups (-NH2) attached to a linear alkane chain of eight carbon atoms. This compound is widely used in the synthesis of various polymers, resins, and other chemical products due to its ability to act as a crosslinker or spacer.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Diamidinooctane can be synthesized through several methods, including the reduction of 1,8-dinitrooctane or the amination of 1,8-octanedioic acid. The reduction process typically involves using reducing agents such as hydrogen in the presence of a catalyst, while the amination process may use ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of 1,8-dinitrooctane. This method is preferred due to its efficiency and scalability. The reaction is carried out in a reactor vessel with a hydrogen gas supply and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1,8-Diamidinooctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to produce corresponding oxo-compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups in derivatives of this compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1,8-octanedioic acid or its derivatives.
Reduction: Production of 1,8-diaminooctane or its derivatives.
Substitution: Formation of alkylated derivatives of this compound.
Scientific Research Applications
1,8-Diamidinooctane is extensively used in scientific research due to its versatile properties. It is employed in the synthesis of molecular cages, macrocycles, and microporous materials. These materials have applications in catalysis, gas storage, and separation technologies. Additionally, this compound is used in the functionalization of carbon nanotubes and nanodiamonds, enhancing their properties for use in advanced materials and nanotechnology.
Mechanism of Action
1,8-Diamidinooctane is similar to other diamines such as 1,4-diaminobutane (putrescine), 1,6-diaminohexane, and 1,10-diaminodecane. its longer carbon chain and specific placement of amine groups make it unique in terms of reactivity and applications. The longer chain length provides greater flexibility and spacing, which is advantageous in certain polymerization and crosslinking reactions.
Comparison with Similar Compounds
1,4-Diaminobutane (putrescine)
1,6-Diaminohexane
1,10-Diaminodecane
1,7-Diaminoheptane
1,9-Diaminononane
Properties
CAS No. |
5578-81-4 |
|---|---|
Molecular Formula |
C10H22N4 |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
decanediimidamide |
InChI |
InChI=1S/C10H22N4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H3,11,12)(H3,13,14) |
InChI Key |
ICPKZJZCIILKLV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=N)N)CCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
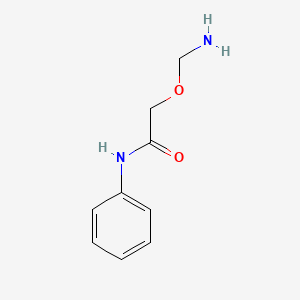
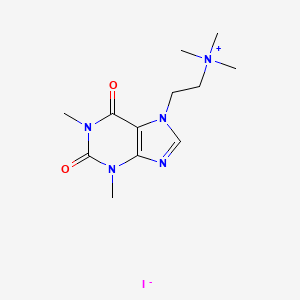
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
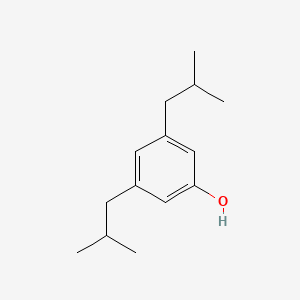
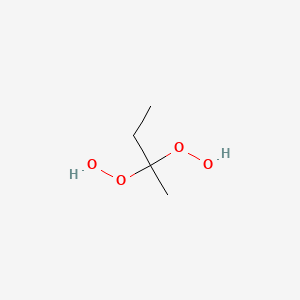
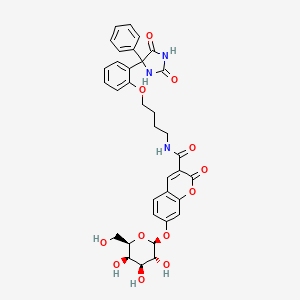


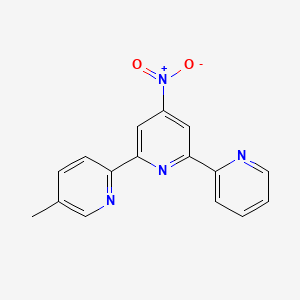
-, (T-4)-](/img/structure/B15345775.png)

